molecular formula C14H21BrClN B2875641 [1-(4-Bromophenyl)cycloheptyl]methanamine;hydrochloride CAS No. 2287331-01-3

[1-(4-Bromophenyl)cycloheptyl]methanamine;hydrochloride

Cat. No.: B2875641
CAS No.: 2287331-01-3
M. Wt: 318.68
InChI Key: LWNVNYWQIGJLHN-UHFFFAOYSA-N
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Description

[1-(4-Bromophenyl)cycloheptyl]methanamine;hydrochloride is a chemical compound with the molecular formula C14H20BrN·HCl. It is known for its unique structure, which includes a bromophenyl group attached to a cycloheptyl ring, and a methanamine group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Bromophenyl)cycloheptyl]methanamine;hydrochloride typically involves the reaction of 4-bromobenzyl chloride with cycloheptanone to form an intermediate, which is then reduced to the corresponding alcohol. This alcohol is subsequently converted to the amine through a series of reactions involving reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(4-Bromophenyl)cycloheptyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4 to convert ketones or aldehydes back to alcohols.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: NaOMe, KOtBu, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[1-(4-Bromophenyl)cycloheptyl]methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [1-(4-Bromophenyl)cycloheptyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(4-Chlorophenyl)cycloheptyl]methanamine;hydrochloride
  • [1-(4-Fluorophenyl)cycloheptyl]methanamine;hydrochloride
  • [1-(4-Methylphenyl)cycloheptyl]methanamine;hydrochloride

Uniqueness

[1-(4-Bromophenyl)cycloheptyl]methanamine;hydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(4-bromophenyl)cycloheptyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN.ClH/c15-13-7-5-12(6-8-13)14(11-16)9-3-1-2-4-10-14;/h5-8H,1-4,9-11,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNVNYWQIGJLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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